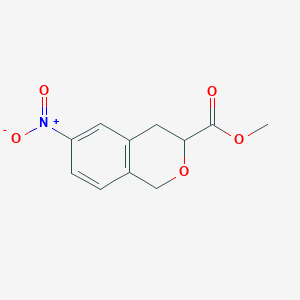

Methyl 6-nitroisochromane-3-carboxylate

Description

Significance of Isochromane Derivatives in Organic Synthesis

The isochroman (B46142) scaffold is a privileged structural unit found in a variety of bioactive natural products and synthetic compounds. researchgate.net This prevalence has rendered the synthesis of isochromanone derivatives a significant focus in organic chemistry. researchgate.netrsc.org These compounds are recognized as valuable building blocks for creating more complex molecules, including natural products and pharmacologically active agents. researchgate.net

Researchers have developed numerous synthetic strategies to construct the isochromanone core, reflecting its importance. nih.govorganic-chemistry.org Methodologies include palladium-catalyzed reactions, stereoselective intramolecular Mannich reactions, and cascade reactions involving oxonium ylides. nih.govorganic-chemistry.org The development of these synthetic routes is crucial for accessing both naturally occurring isochromanones and novel analogues for biological screening. The isochromanone unit itself is associated with a range of biological activities, making it a key target in drug discovery. researchgate.netrsc.orgnih.gov The antifungal properties of some isochromanone-containing natural products, for instance, are directly linked to this heterocyclic core. researchgate.net

Importance of Nitro-Substituted Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry, forming the structural basis of a majority of small-molecule drugs. nih.govnih.govrsc.org The introduction of a nitro group onto a heterocyclic ring can profoundly influence the molecule's properties and biological activity. researchgate.netsvedbergopen.com

The nitro group is a strong electron-withdrawing group, which can alter the electronic distribution within a molecule, thereby affecting its reactivity, stability, and receptor binding affinity. svedbergopen.com This electronic modulation is a key reason for its use in drug design. researchgate.netsvedbergopen.com Furthermore, the nitro group is a versatile functional group in organic synthesis, capable of being transformed into other functionalities, such as amines, which are crucial for building molecular complexity. researchgate.net

In medicinal chemistry, nitro-substituted heterocycles are investigated for a wide spectrum of therapeutic applications, including antibacterial, antiparasitic, antihypertensive, and antineoplastic activities. nih.govresearchgate.netnih.gov The biological effects of many nitro-containing drugs are linked to bioreductive activation mechanisms, particularly under hypoxic conditions, which is relevant for targeting certain types of tumors and anaerobic infections. mdpi.comresearchgate.net The ability of the nitro group to participate in redox reactions within cells can lead to cytotoxic effects, a mechanism exploited in antimicrobial and anticancer agents. nih.gov

Contextualization of Methyl 6-nitroisochromane-3-carboxylate within the Isochromane Chemical Space

This compound integrates the key structural features of both the isochromanone core and a nitroaromatic system. While specific research detailing the synthesis and biological applications of this exact molecule is not extensively documented in publicly available literature, its position within the broader isochromanone chemical space can be inferred from its constituent parts.

The isochromanone framework provides a scaffold known to be associated with diverse biological activities, including antimicrobial and anti-inflammatory properties. researchgate.netnih.gov The addition of a nitro group at the 6-position introduces a strong electron-withdrawing and polar functional group. This substitution is expected to significantly modify the molecule's electronic properties compared to unsubstituted isochromanones. In medicinal chemistry, such modifications are often pursued to enhance biological activity or to modulate pharmacokinetic properties. svedbergopen.com

The methyl ester at the 3-position offers a site for further chemical modification, for example, through hydrolysis to the corresponding carboxylic acid or amidation, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. researchgate.netnih.gov The combination of the biologically relevant isochromanone core with the pharmacologically significant nitro group and a synthetically versatile ester handle makes this compound a compound of potential interest for discovery programs in medicinal and materials chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO5 |

|---|---|

Molecular Weight |

237.21 g/mol |

IUPAC Name |

methyl 6-nitro-3,4-dihydro-1H-isochromene-3-carboxylate |

InChI |

InChI=1S/C11H11NO5/c1-16-11(13)10-5-8-4-9(12(14)15)3-2-7(8)6-17-10/h2-4,10H,5-6H2,1H3 |

InChI Key |

SVIZGDZFDNOBEW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC2=C(CO1)C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 6 Nitroisochromane 3 Carboxylate and Analogous Nitroisochromanes

Strategies for Isochromane Ring System Construction

The formation of the isochromane ring system is a key challenge in the synthesis of Methyl 6-nitroisochromane-3-carboxylate. Various strategies have been developed to achieve this, ranging from classical cyclization reactions to modern catalytic C-H activation methods. The presence of a deactivating nitro group on the aromatic ring necessitates careful selection of reaction conditions to achieve efficient cyclization.

Oxidative Cyclization Approaches (e.g., Mercury(II)-Mediated, Oxidant-Promoted)

Oxidative cyclization of β-phenylethanol derivatives is a direct method for forming the isochromane ring. This approach typically involves the generation of an electrophilic species that is attacked by the tethered alcohol.

Mercury(II)-Mediated Cyclization: Historically, mercury(II) salts have been employed to promote the cyclization of unsaturated alcohols. beilstein-journals.org In the context of synthesizing a 6-nitroisochromane derivative, a plausible precursor would be a 2-(1-alkenyl)-4-nitrophenylmethanol derivative. The reaction with a mercury(II) salt, such as mercury(II) acetate (B1210297) or trifluoroacetate, would generate a mercurinium ion intermediate from the alkene. Intramolecular attack by the benzylic alcohol would then lead to the isochromane ring system. Subsequent reductive demercuration, typically with sodium borohydride, would yield the final product. While effective, the toxicity of mercury reagents has led to a decline in their use in modern synthesis.

Oxidant-Promoted Cyclization: More contemporary methods utilize hypervalent iodine reagents or other oxidants to achieve similar transformations without the need for toxic heavy metals. For instance, the use of [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) can facilitate the oxidative cyclization of suitable precursors. organic-chemistry.org In a hypothetical synthesis of this compound, a starting material such as methyl 2-hydroxy-3-(4-nitrophenyl)propanoate could be envisioned to undergo an intramolecular cyclization under oxidative conditions to form the desired isochromane ring, although the specific application of this method to such a substrate is not extensively documented.

| Starting Material | Oxidant/Catalyst | Product | Yield |

|---|---|---|---|

| Isochroman | [Bis(trifluoroacetoxy)iodo]benzene / 2,3-dichloro-5,6-dicyano-1,4-benzoquinone | 1-Acetonyl-isochroman | Not specified |

Radical Cyclization Pathways from Baylis-Hillman Adducts

Radical cyclization offers a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. Baylis-Hillman adducts, derived from the reaction of aldehydes and activated alkenes, are versatile precursors for such transformations. The synthesis of isochroman derivatives can be achieved through the radical cyclization of suitably modified Baylis-Hillman adducts. scispace.com

For the synthesis of a nitro-substituted isochromane, a Baylis-Hillman adduct derived from a nitro-substituted benzaldehyde (B42025) would be a key intermediate. For example, the acetate of a Baylis-Hillman adduct obtained from 4-nitrobenzaldehyde (B150856) could be reacted with 2-bromobenzyl alcohol. The resulting ether could then undergo a radical cyclization initiated by a radical initiator such as AIBN (azobisisobutyronitrile) and a mediator like tributyltin hydride (n-Bu3SnH). The aryl radical generated from the brominated benzyl (B1604629) moiety would add to the double bond of the Baylis-Hillman-derived portion, leading to the formation of the isochromane ring. This methodology has been successfully applied to the synthesis of various isochroman and tetrahydroisoquinoline derivatives. scispace.com

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| Baylis-Hillman acetate derivative of 2-bromobenzyl alcohol | n-Bu3SnH, AIBN | 4,4-Disubstituted isochroman derivative | 89% |

C-H Insertion Methodologies

The direct functionalization of C-H bonds represents a highly atom-economical and efficient strategy in organic synthesis. Intramolecular C-H insertion reactions catalyzed by transition metals, particularly rhodium, have been developed for the synthesis of heterocyclic compounds, including isochromans. rsc.orgresearchgate.net This approach typically involves the generation of a metal-carbene intermediate from a diazo compound, which then inserts into a C-H bond.

In the context of synthesizing a 6-nitroisochromane derivative, a precursor bearing a diazo group and a 4-nitrophenethyl ether moiety would be required. For instance, a diazoacetoacetate derivative of 2-(4-nitrophenyl)ethanol could be subjected to catalysis with a dirhodium complex, such as Rh2(OAc)4 or a chiral variant for enantioselective synthesis. The resulting rhodium carbene would then undergo intramolecular C-H insertion into a benzylic C-H bond of the phenethyl group to construct the isochromane ring. While powerful, the synthesis of the requisite diazo precursors can sometimes be challenging.

| Substrate | Catalyst | Product | Yield | Enantiomeric Ratio |

|---|---|---|---|---|

| Diazo compound with a pendant ether | Rh2(S-PTAD)4 | Chiral isochroman | 60% | 97:3 |

| Diazo compound with a pendant ether and a cyano group on the aromatic ring | Rh2(S-PTAD)4 | Chiral isochroman | 97% | 99:1 |

Oxa-Pictet-Spengler Reaction for Isochroman-Derivatives

The Oxa-Pictet-Spengler reaction is a classic and widely used method for the synthesis of isochromans. wikipedia.orgnih.govresearchgate.net It involves the acid-catalyzed condensation of a β-arylethanol with an aldehyde or ketone, followed by cyclization onto the aromatic ring. The reaction is generally effective for electron-rich aromatic rings, and the presence of a deactivating nitro group would likely require harsher reaction conditions or more potent catalysts.

To synthesize this compound via this route, a potential starting material would be 2-(4-nitrophenyl)ethanol, which would react with a glyoxylate (B1226380) derivative. The reaction is typically promoted by Brønsted or Lewis acids. While less nucleophilic aromatic rings like a nitro-substituted phenyl group can give poorer yields or require higher temperatures and strong acid, the reaction remains a plausible pathway. wikipedia.org

| β-Arylethanol | Carbonyl Compound | Catalyst | Product | Yield |

|---|---|---|---|---|

| Methyl 3-hydroxy-4-phenylbutanoate | 1-Acyl protected piperidone ketals | Not specified | Spirocyclic isochromans | Not specified |

Gold-Catalyzed Cyclization Processes

Gold catalysis has emerged as a powerful tool for the activation of alkynes and allenes towards nucleophilic attack, enabling a variety of cyclization reactions. nih.govrsc.org The intramolecular hydroarylation of alkynes is a particularly relevant method for the synthesis of isochromans. This reaction involves the gold-catalyzed activation of an alkyne tethered to an aromatic ring, followed by intramolecular attack of the aromatic ring to form the heterocyclic system.

For the synthesis of a 6-nitroisochromane derivative, a substrate containing a 4-nitrophenyl group connected to a propargyl ether would be a suitable precursor. In the presence of a gold catalyst, such as a gold(I) complex, the alkyne would be activated, facilitating the intramolecular Friedel-Crafts-type attack of the nitro-substituted aromatic ring to form the isochromane. The electronic nature of the nitro group would likely influence the reactivity of the aromatic nucleophile, potentially requiring careful optimization of the catalyst and reaction conditions.

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Allenyl arenes | Phosphite gold(I) monocations | Vinyl-substituted benzocycles | Not specified |

Electrochemical and Cross-Dehydrogenative Coupling Reactions

Electrochemical methods and cross-dehydrogenative coupling (CDC) reactions offer green and efficient alternatives to traditional synthetic methods, often avoiding the need for stoichiometric oxidants. nih.govresearchgate.net These reactions typically involve the direct formation of a C-C or C-heteroatom bond through the formal removal of two hydrogen atoms from the coupling partners.

While the direct synthesis of the isochromane ring via these methods is less common, they are powerful for the functionalization of a pre-existing isochroman. For instance, an unprecedented electrochemical cross-dehydrogenative coupling reaction between isochroman and unactivated ketones has been developed to directly synthesize α-substituted isochromans. nih.gov This method features high atom economy and mild conditions. The application of such a method to a 6-nitroisochroman (B1624534) would allow for the introduction of various substituents at the 1-position. The direct electrochemical synthesis of the nitro-substituted isochromane ring itself is a more challenging prospect that would depend on the development of suitable precursors and electrochemical conditions.

| Substrate 1 | Substrate 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| Isochroman | Unactivated Ketones | Electrochemical, MsOH (catalyst and electrolyte) | α-Substituted isochroman | Not specified |

Regioselective Introduction of the Nitro Moiety on the Isochromane Core

The introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution is a fundamental transformation, yet achieving regioselectivity on a substituted benzannulated heterocycle like the isochroman core presents a significant challenge. The position of nitration is governed by the electronic and steric effects of the substituents already present on the aromatic ring. The formation of the σ-complex is typically the rate-limiting step, and its stability dictates the isomer distribution. nih.gov

For an isochroman system, the ether oxygen acts as an ortho-, para-directing group through resonance. Therefore, direct nitration would be expected to yield a mixture of isomers, primarily at the positions ortho and para to the oxygen atom (positions 5 and 7). Achieving selective nitration at the 6-position, which is meta to the ether oxygen, requires overcoming these inherent electronic preferences.

Several strategies can be employed to control the regioselectivity of nitration:

Choice of Nitrating Agent and Solvent: The reactivity of the electrophile can influence the reaction's regioselectivity. For instance, in the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester, using HNO₃ in acetic anhydride (B1165640) leads to nitration at the 2-position of the indole (B1671886) ring, while using trifluoroacetic acid as the solvent directs the nitro group to the 6-position. nih.gov This demonstrates that the reaction medium can profoundly alter the site of substitution, likely by modifying the nature of the active nitrating species (e.g., nitronium ion vs. acetyl nitrate). nih.gov

Use of Catalysts: Solid acid catalysts, such as zeolites, have been used to enhance para-selectivity in the nitration of substituted aromatic compounds. google.com These catalysts can exert shape-selectivity, favoring the formation of the less sterically hindered para-isomer within their pores. google.com

Blocking Groups and Pre-functionalization: In cases where direct nitration is unselective, a common strategy involves introducing a blocking group at the more reactive positions, performing the nitration, and then removing the blocking group. Alternatively, an ipso-nitration approach can be used, where a pre-installed functional group, such as a boronic acid or a halide, is replaced by a nitro group. researchgate.net Another advanced method involves transition-metal-catalyzed C-H borylation followed by a copper-catalyzed conversion of the resulting boronate ester into the nitroarene, allowing for meta-nitration of arenes that would typically yield ortho/para products. researchgate.net

The synthesis of 2-methyl-6-nitroaniline (B18888) often involves the N-acylation of 2-toluidine to direct the incoming nitro group, followed by nitration and subsequent hydrolysis, highlighting a common industrial strategy to control regiochemistry. researchgate.net A similar approach, protecting or directing groups on the isochroman framework, could be envisioned to achieve the desired 6-nitro substitution pattern.

Table 1: Comparison of Nitration Conditions and Regioselectivity on Aromatic Systems

| Substrate | Nitrating Agent/Conditions | Major Product(s) | Key Observation |

|---|---|---|---|

| Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester | HNO₃ in Trifluoroacetic Acid | 6-Nitro derivative | Strongly acidic medium favors nitration on the benzene (B151609) ring over the pyrrole (B145914) ring. nih.gov |

| Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester | HNO₃ in Acetic Anhydride | 2-Nitro derivative | Neutral solvent favors nitration on the more electron-rich pyrrole ring. nih.gov |

| Anisole / Chlorobenzene | Conc. HNO₃, Zeolite Catalyst | Para-nitro isomer | Shape-selectivity of the solid acid catalyst enhances para-substitution. google.com |

| 2-Methylaniline (2-Toluidine) | 1. Acetic Anhydride (protection) 2. Mixed Acid (H₂SO₄/HNO₃) 3. Hydrolysis | 2-Methyl-6-nitroaniline & 2-Methyl-4-nitroaniline | N-acetylation is used to moderate reactivity and direct nitration. researchgate.net |

Esterification Techniques for Carboxylic Acid Precursors

The conversion of a carboxylic acid, such as a 6-nitroisochromane-3-carboxylic acid precursor, into its corresponding methyl ester is a critical final step in the synthesis of the target molecule. Several robust methods are available for this transformation. byjus.com

The most common and direct method is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. chemguide.co.uk

The mechanism of Fischer esterification proceeds through several reversible steps: masterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated by a weak base (like water or another alcohol molecule) to yield the final ester and regenerate the acid catalyst.

Alternative esterification methods can be employed, particularly if the substrate is sensitive to strong acidic conditions: byjus.comrug.nl

Reaction with Acid Chlorides or Anhydrides: The carboxylic acid can be converted to a more reactive acyl chloride (using reagents like thionyl chloride) or an acid anhydride. These intermediates react readily with alcohols, often in the presence of a non-nucleophilic base like pyridine, to form the ester. byjus.comchemguide.co.uk

Condensing Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct condensation of a carboxylic acid and an alcohol. Recently, hydrogen peroxide has also been reported as a novel condensing agent for esterification in the presence of sulfuric acid, providing excellent yields. asianpubs.org

Table 2: Overview of Common Esterification Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heating/reflux in excess alcohol | Inexpensive reagents, suitable for large scale. masterorganicchemistry.com | Reversible, requires excess alcohol, harsh conditions. rug.nl |

| From Acyl Chlorides | Acyl Chloride, Alcohol, Base (e.g., Pyridine) | Often at room temperature | Fast, irreversible reaction. chemguide.co.uk | Requires prior conversion of carboxylic acid to acyl chloride. |

| From Acid Anhydrides | Acid Anhydride, Alcohol, Catalyst (e.g., DMAP) | Gentle heating may be required | Milder than using acyl chlorides. rug.nl | One equivalent of the carboxylic acid is lost in the anhydride. |

| Using Condensing Agents | Carboxylic Acid, Alcohol, DCC or EDC | Room temperature | Mild conditions, good for sensitive substrates. | Stoichiometric byproducts must be removed. |

Enantioselective Synthesis Protocols for Substituted Isochromane Frameworks

The synthesis of enantiomerically pure isochromanes is of high importance, as the biological activity of chiral molecules often resides in a single enantiomer. researchgate.net Significant progress has been made in developing catalytic asymmetric methods to construct the isochroman core.

One powerful strategy involves the intramolecular C–H insertion of donor/donor carbenes . This method utilizes a chiral dirhodium catalyst, such as Rh₂(R-PTAD)₄, to catalyze the insertion of a carbene into a C(sp³)–H bond. This approach has been used to synthesize a variety of isochroman substrates in good yields with excellent diastereo- and enantioselectivity, often forming a single diastereomer. nih.govresearchgate.netsemanticscholar.org The use of donor/donor carbenes is key to suppressing competing side reactions like the Stevens rearrangement. rsc.org

Another innovative approach is a biomimetic asymmetric hetero-Diels–Alder (HDA) reaction . This strategy mimics the biosynthetic pathways of polyketide natural products. nih.gov A dual Au(I)/chiral Sc(III) bimetallic catalytic system enables a cascade reaction between α-propargyl benzyl alcohols and 2-(hydroxylmethyl) phenols. The gold catalyst facilitates the in-situ generation of an isochromene intermediate, while the chiral scandium Lewis acid complex activates an ortho-quinone methide and controls the stereochemistry of the subsequent HDA cycloaddition, affording complex tetracyclic isochroman frameworks with up to 95% enantiomeric excess (ee). nih.gov

Other notable organocatalytic and transition-metal-catalyzed strategies include:

Oxa-Pictet–Spengler reactions of β-phenethyl alcohols with aldehydes, catalyzed by chiral Brønsted acids. researchgate.net

A combination of oxidative aminocatalysis and gold catalysis to prepare chiral α-quaternary isochromanes. researchgate.net

Table 3: Selected Enantioselective Methods for Isochromane Synthesis

| Method | Catalyst System | Key Features | Reported Stereoselectivity |

|---|---|---|---|

| Intramolecular C-H Insertion | Chiral Dirhodium Complexes (e.g., Rh₂(R-PTAD)₄) | Forms C-C bond via carbene insertion into a C-H bond. nih.gov | Excellent diastereo- and enantioselectivity. researchgate.net |

| Biomimetic Hetero-Diels-Alder | Au(I) / Chiral Sc(III) Bimetallic System | Cascade reaction involving in-situ generation of reactive intermediates. nih.gov | Up to 95% ee. nih.gov |

| Oxa-Pictet–Spengler Reaction | Chiral Brønsted Acids (e.g., CPA) | Cyclization of an alcohol with an aldehyde or ketone. researchgate.net | High enantioselectivity. |

| Oxidative Aminocatalysis/Gold Catalysis | Primary Amine / Gold(I) Complex | Sequential reaction to form α-quaternary stereocenters. researchgate.net | >90% ee. researchgate.net |

Biocatalytic Approaches in Isochromane Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods, utilizing enzymes or whole-cell systems to perform reactions with high selectivity under mild conditions. unito.it While specific reports on the biocatalytic synthesis of this compound are not prevalent, established enzymatic transformations can be readily adapted to produce chiral isochroman precursors. nih.gov

Potential biocatalytic strategies include:

Kinetic Resolution: Enzymes such as lipases or esterases can be used for the kinetic resolution of racemic mixtures. For example, a racemic isochroman derivative bearing a hydroxyl or ester group could be selectively acylated or hydrolyzed by a lipase, allowing for the separation of the two enantiomers. nih.gov

Asymmetric Reduction: Ketoreductases (KREDs) are highly efficient at reducing prochiral ketones to chiral secondary alcohols with high enantiopurity. An appropriately substituted 2-phenethyl ketone could be asymmetrically reduced to a chiral alcohol, which could then undergo acid-catalyzed cyclization (an oxa-Pictet-Spengler type reaction) to yield an enantiomerically enriched isochroman.

Asymmetric Hydroxylation: Cytochrome P450 monooxygenases are capable of performing highly selective C-H hydroxylation reactions. nih.gov These enzymes could potentially be used to introduce a hydroxyl group at a specific position on a precursor molecule, which could then facilitate cyclization into the isochroman ring.

The development of these biocatalytic routes often involves enzyme discovery and protein engineering to optimize the catalyst for a specific non-natural substrate, enhancing its activity and enantioselectivity. nih.gov

Emerging Synthetic Strategies (e.g., Microwave-Assisted, Cooperative Catalysis, One-Pot Multi-Component Reactions)

Modern organic synthesis increasingly focuses on improving efficiency, reducing waste, and accessing molecular complexity rapidly. Several emerging strategies are applicable to the synthesis of isochroman frameworks.

Microwave-Assisted Synthesis (MAOS): The use of microwave irradiation as an energy source can dramatically accelerate chemical reactions. researchgate.net Microwave heating occurs through the interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating that is often more efficient than conventional methods. nih.gov This technique has been shown to reduce reaction times from hours to minutes and improve yields in the synthesis of various heterocyclic compounds, including chromenes and quinolines. nih.goveurekaselect.commdpi.com Key steps in isochroman synthesis, such as cyclization or esterification, could be significantly optimized using MAOS. mdpi.com

One-Pot Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more starting materials are combined in a single reaction vessel to form a complex product in one step, without isolating intermediates. frontiersin.org This approach enhances synthetic efficiency by reducing the number of purification steps, saving time and resources. mdpi.com An isocyanide-based multicomponent reaction has been developed for the one-pot synthesis of 1H-isochromenes, which are close structural analogs of isochromans. rsc.orgresearchgate.net This I-MCR/Wittig sequence demonstrates that the core isochroman ring system can be rapidly assembled from simple building blocks, a strategy that could be adapted for the synthesis of the target molecule. rsc.org

Derivatization Strategies and Functional Group Interconversions of Methyl 6 Nitroisochromane 3 Carboxylate

Modification of the Methyl Ester to Other Carboxylic Acid Derivatives (e.g., Amides, Hydrazides)

The methyl ester group at the C-3 position of the isochroman (B46142) ring is a versatile handle for the synthesis of other carboxylic acid derivatives. Standard protocols can be employed to convert the ester into amides and hydrazides, which are key functional groups in many biologically active molecules. libretexts.orgresearchgate.netorganic-chemistry.org

Amide Synthesis: The most direct method for converting the methyl ester to an amide is through aminolysis. This reaction involves heating the ester with a primary or secondary amine. While the reaction can be performed neat, it is often catalyzed by acid or base. youtube.comyoutube.com A more efficient and common approach involves the use of alkali metal amidoboranes, such as sodium amidoborane (NaNH₂BH₃), which can achieve rapid and quantitative conversion of esters to primary amides at room temperature without the need for a catalyst. nih.gov For secondary amides, substituted sodium amidoboranes (NaNHRBH₃) can be used. nih.gov

Table 1: Representative Conditions for Amide Synthesis from Esters

| Reagent(s) | Conditions | Product Type | Reference |

|---|---|---|---|

| Ammonia/Amine (RNH₂) | High Temperature/Pressure | Primary/Secondary Amide | google.com |

| Sodium Amidoborane (NaNH₂BH₃) | THF, Room Temperature | Primary Amide | nih.gov |

Hydrazide Synthesis: Carboxylic acid hydrazides are valuable synthetic intermediates, often used in the synthesis of various heterocyclic compounds. nih.gov They are typically prepared by the reaction of an ester with hydrazine (B178648) hydrate, often in an alcoholic solvent like ethanol (B145695) under reflux conditions. researchgate.netresearchgate.net This nucleophilic acyl substitution reaction proceeds readily, replacing the methoxy (B1213986) group of the ester with a hydrazinyl group (-NHNH₂).

Chemical Transformations of the Nitro Group to Other Functionalities (e.g., Amines, Halides)

The nitro group attached to the benzene (B151609) ring of the isochromane scaffold is a key site for functionalization, primarily through reduction to an amine, which can then serve as a precursor to other functionalities. wikipedia.orgsci-hub.se

Reduction to Amines: The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. libretexts.org A variety of reducing agents can accomplish this transformation, and the choice of reagent can be critical to ensure chemoselectivity, preserving other functional groups like the ester. organic-chemistry.orgcommonorganicchemistry.com

Common methods include:

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com It is highly efficient but may also reduce other susceptible groups if not controlled.

Metal-Acid Systems: Reagents like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., hydrochloric acid or acetic acid) are effective for reducing nitroarenes. commonorganicchemistry.comyoutube.com These methods are often milder and can offer better chemoselectivity. organic-chemistry.org

Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can also effect the reduction under milder conditions.

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| H₂, Pd/C | MeOH or EtOH, RT | High efficiency, clean reaction | commonorganicchemistry.com |

| Fe, HCl/AcOH | Reflux | Inexpensive, effective | wikipedia.org |

| SnCl₂, HCl | EtOH, Reflux | Mild, good for sensitive substrates | commonorganicchemistry.com |

| Zn, AcOH | RT to mild heat | Mild conditions | commonorganicchemistry.com |

Conversion to Halides: The transformation of a nitro group into a halogen is typically a two-step process that proceeds via an intermediate amine. The Sandmeyer reaction is the classical method for this conversion. libretexts.org

Reduction: The nitro group is first reduced to an amino group (6-amino-isochromane derivative) using one of the methods described above.

Diazotization and Halogenation: The resulting amine is then treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. This intermediate is then reacted with a copper(I) halide (CuCl, CuBr) to introduce the corresponding halogen onto the aromatic ring.

Functionalization of the Isochromane Ring System through C-H Activation or Substitution Reactions

Further derivatization can be achieved by forming new carbon-carbon or carbon-heteroatom bonds directly on the isochroman framework. This can be accomplished through modern C-H activation techniques or classical electrophilic aromatic substitution reactions. youtube.com

C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. nih.gov For the isochroman system, palladium, rhodium, or iridium catalysts can be used to activate C-H bonds, often directed by a coordinating group on the substrate. acs.orgacs.org The ether oxygen within the isochroman ring can act as an internal directing group, potentially facilitating C-H activation at the adjacent C-1 or C-8 positions. This allows for the introduction of aryl, alkyl, or other functional groups with high regioselectivity.

Electrophilic Aromatic Substitution (EAS): The benzene ring of the isochromane system can undergo electrophilic aromatic substitution. masterorganicchemistry.com The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present: the nitro group and the fused ether ring.

Nitro Group: The -NO₂ group is a powerful deactivating group and a meta-director. It will direct incoming electrophiles to the C-5 and C-7 positions.

Alkoxy/Alkyl System: The fused ether ring acts as an ortho-, para-director. The ether oxygen is an activating, ortho-, para-director, while the alkyl portion of the ring is also weakly activating and ortho-, para-directing. This would direct incoming electrophiles to the C-5 and C-7 positions.

Given that both existing functionalities direct incoming electrophiles to the same positions (C-5 and C-7), substitution at these sites is expected. However, the strong deactivating nature of the nitro group will make the aromatic ring significantly less reactive towards electrophiles, often requiring harsh reaction conditions. masterorganicchemistry.comyoutube.com

Regioselective Derivatization Methodologies

Achieving regioselectivity is crucial when multiple reactive sites are present. wikipedia.org In Methyl 6-nitroisochromane-3-carboxylate, derivatization can be directed to a specific part of the molecule by carefully choosing reagents and reaction conditions.

Functional Group Interconversion: The distinct reactivity of the ester and nitro groups allows for selective modification. For instance, the mild conditions used for the aminolysis of the ester with amidoboranes are unlikely to affect the nitro group. nih.gov Conversely, many conditions for nitro reduction, such as catalytic hydrogenation or the use of SnCl₂, will leave the ester group intact. commonorganicchemistry.com

Electrophilic Aromatic Substitution: As discussed previously, the directing effects of the existing substituents strongly favor the functionalization of the C-5 and C-7 positions of the aromatic ring. wikipedia.org The steric hindrance around the C-5 position (adjacent to the fused ring) compared to the C-7 position might allow for some level of selectivity between these two sites, potentially favoring substitution at C-7.

Directed C-H Activation: The use of transition metal catalysis with appropriate directing groups can provide high regioselectivity that may be different from that predicted by classical EAS rules. The inherent coordination of the ether oxygen could be exploited to selectively functionalize the C-1 or C-8 positions, which are not accessible through EAS. acs.org

Stereoselective Derivatization Pathways and Chiral Induction

This compound possesses a stereocenter at the C-3 position. This existing chirality can influence the stereochemical outcome of subsequent reactions, a phenomenon known as asymmetric induction. mdpi.comyoutube.com

When introducing a new stereocenter, for example, at the C-1 or C-4 position, the pre-existing C-3 substituent can direct the incoming reagent to attack one face of the isochroman ring preferentially over the other. This substrate-controlled diastereoselectivity results in the formation of one diastereomer in excess. mdpi.com The pseudoequatorial arrangement of the C-3 carboxylate group may sterically hinder the approach of reagents from that face of the molecule, leading to the preferential formation of a specific diastereomer. mdpi.com

The development of catalytic asymmetric methods for isochroman synthesis has seen significant advancement. researchgate.netresearchgate.net While these methods are often used to establish the initial stereochemistry, the principles of chiral induction can be applied to the derivatization of an already enantiomerically pure starting material like this compound. rsc.org For instance, a reduction of the ester to a primary alcohol followed by oxidation to an aldehyde at C-3 would allow for nucleophilic additions that could be influenced by the stereochemistry of the isochroman ring itself.

Computational and Theoretical Investigations of Methyl 6 Nitroisochromane 3 Carboxylate and Isochromane Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution, molecular orbital energies, and other electronic properties.

For Methyl 6-nitroisochromane-3-carboxylate, these calculations can elucidate the effects of the electron-withdrawing nitro group (-NO₂) and the ester group (-COOCH₃) on the electronic environment of the isochroman (B46142) core. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity, stability, and its ability to participate in chemical reactions. A smaller gap generally suggests higher reactivity.

The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In the case of this compound, the LUMO is expected to be localized over the nitro-substituted aromatic ring, indicating its susceptibility to nucleophilic attack. Conversely, the HOMO would likely be distributed across the isochroman ring system, suggesting regions prone to electrophilic attack.

Table 1: Calculated Electronic Properties of a Model Isochromane System (Note: This is a representative table based on typical results from DFT calculations for similar aromatic nitro compounds.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.2 D | Measures the overall polarity of the molecule |

These theoretical calculations provide a foundational understanding of the molecule's inherent electronic characteristics, which underpins its reactivity and interactions.

Molecular Docking and Binding Affinity Predictions for Isochromane Scaffolds

The isochroman scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. tandfonline.comnih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to predict how a ligand, such as an isochroman derivative, might interact with a biological target, typically a protein or enzyme.

Computational studies have explored the potential of isochroman analogs as selective agonists for nuclear receptors like the Retinoid-X-Receptor (RXR). iupac.org In such studies, the isochroman derivative is computationally "docked" into the known three-dimensional structure of the receptor's binding site. The software then calculates a "docking score," which estimates the binding affinity. A lower binding energy value typically indicates a more stable and favorable interaction. researchgate.net

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the binding pocket. For this compound, docking studies could predict its potential to bind to various therapeutic targets. The nitro and carboxylate groups would be of particular interest as they can act as hydrogen bond acceptors, potentially anchoring the molecule within a binding site.

Table 2: Representative Molecular Docking Results for an Isochroman Derivative with a Target Protein

| Parameter | Value | Description |

| Binding Energy | -8.5 kcal/mol | Estimated free energy of binding |

| Interacting Residues | Tyr234, Ser278, Arg312 | Key amino acids in the binding site |

| Hydrogen Bonds | 2 | Number of H-bonds formed with the target |

| Hydrophobic Interactions | 5 | Number of significant non-polar contacts |

These predictive models are crucial for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. nih.govnih.gov

Reaction Pathway and Transition State Analysis using Computational Methods

Understanding the mechanism of a chemical reaction is key to optimizing reaction conditions and improving yields. Computational methods, particularly DFT, are powerful tools for mapping out the potential energy surface of a reaction. nih.gov This allows for the identification of reactants, products, intermediates, and, most importantly, transition states.

The synthesis of the isochroman core often involves reactions like the oxa-Pictet-Spengler cyclization. Theoretical studies can model this reaction pathway step-by-step. By calculating the energy of the transition state—the highest energy point along the reaction coordinate—the activation energy for the reaction can be determined. numberanalytics.com A lower activation energy implies a faster reaction rate.

For the synthesis of a substituted isochroman like this compound, computational analysis could be used to:

Compare different synthetic routes to determine the most energetically favorable pathway.

Understand the role of catalysts by modeling how they interact with reactants to lower the activation energy.

Predict the regioselectivity and stereoselectivity of a reaction by comparing the activation energies of transition states leading to different products.

The Intrinsic Reaction Coordinate (IRC) calculation is often performed to confirm that a calculated transition state correctly connects the desired reactants and products on the potential energy surface. numberanalytics.com

Table 3: Calculated Activation Energies for a Key Step in a Hypothetical Isochroman Synthesis

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Ring Closure | DFT (B3LYP/6-31G) | 18.5 |

| Proton Transfer | DFT (B3LYP/6-31G) | 9.2 |

These analyses provide a detailed, dynamic picture of the chemical transformation, offering insights that guide synthetic strategy.

Conformational Analysis and Stereochemical Influences on Reactivity

The three-dimensional shape of a molecule, its conformation, and stereochemistry are critical to its reactivity and biological activity. The isochroman ring is not planar and, like cyclohexane, can adopt several conformations. X-ray crystallography and computational studies have shown that the heterocyclic ring in isochroman derivatives typically adopts a half-chair conformation. tandfonline.comnih.gov

Computational conformational analysis involves systematically exploring the different possible spatial arrangements of a molecule to find the most stable, low-energy conformers. For this compound, this would involve analyzing the puckering of the isochroman ring and the rotation around the single bonds of the substituent groups.

The stereochemistry at the C3 and C4 positions of the isochroman ring is particularly important. Substituents at these positions can be arranged in a cis or trans configuration and can occupy either axial or equatorial positions relative to the ring. tandfonline.comnih.gov The relative stability of these different stereoisomers can be calculated, and the results can explain or predict the outcome of stereoselective reactions. The orientation of the substituents significantly impacts the molecule's shape and how it interacts with other molecules, which is crucial for its reactivity and binding to a biological target. For example, an equatorial substituent is generally more stable than an axial one due to reduced steric hindrance.

Table 4: Relative Energies of Conformers for a Disubstituted Isochroman

| Conformation | Substituent Orientation (C3, C4) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Half-Chair 1 | Equatorial, Equatorial | 0.00 | 85 |

| Half-Chair 2 | Axial, Equatorial | 1.5 | 10 |

| Half-Chair 3 | Equatorial, Axial | 1.8 | 4 |

| Boat | - | 5.0 | <1 |

Understanding the preferred conformation and the energy barriers between different isomers is essential for predicting the molecule's behavior.

Structure-Reactivity and Structure-Selectivity Relationships Derived from Theoretical Models

Theoretical models are instrumental in establishing Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR). numberanalytics.com SAR describes how the structure of a molecule influences its biological activity, while QSAR models attempt to create a mathematical relationship between chemical structure and activity. nih.govwikipedia.org

For a series of isochroman derivatives, theoretical models can be built by calculating various molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). These calculated properties are then correlated with experimentally determined activities using statistical methods. numberanalytics.com

Such models can:

Identify which structural features are most important for a desired activity. For example, a QSAR model might reveal that a strong electron-withdrawing group at the 6-position (like the nitro group in this compound) is crucial for high potency.

Predict the activity of new, unsynthesized compounds, guiding the design of more effective molecules.

Explain the selectivity of reactions. By analyzing the transition states for different reaction pathways (e.g., leading to ortho vs. para products, or endo vs. exo stereoisomers), computational models can predict which product is favored and why. iupac.orgresearchgate.net The energy difference between competing transition states is directly related to the product ratio.

These in silico models provide a rational framework for understanding how molecular structure dictates reactivity and biological function, enabling a more targeted and efficient approach to chemical research and development. nih.gov

Strategic Utility of Methyl 6 Nitroisochromane 3 Carboxylate As a Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The structure of Methyl 6-nitroisochromane-3-carboxylate provides a valuable starting point for the generation of a variety of complex heterocyclic systems. The nitro group, in particular, is a key functional handle that can be readily transformed into other functionalities, most notably an amino group, which can then participate in a range of cyclization reactions.

The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis and can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reducing agents like tin(II) chloride (SnCl₂) or iron in acidic media. The resulting amino-isochromane derivative is a bifunctional molecule, primed for further elaboration.

Key Transformations and Potential Heterocyclic Products:

| Starting Material | Reagents/Conditions | Intermediate | Potential Heterocyclic Product |

| This compound | 1. Reduction (e.g., H₂, Pd/C) 2. Reaction with a 1,3-dicarbonyl compound | Methyl 6-aminoisochromane-3-carboxylate | Quinoline-fused isochromanes |

| This compound | 1. Reduction 2. Reaction with a β-ketoester | Methyl 6-aminoisochromane-3-carboxylate | Benzodiazepine-fused isochromanes |

| This compound | 1. Reduction 2. Reaction with phosgene (B1210022) or a phosgene equivalent | Methyl 6-aminoisochromane-3-carboxylate | Benzoxazine-fused isochromanes |

The amino group can act as a nucleophile to form new rings, leading to the synthesis of novel polycyclic heterocyclic systems. For instance, condensation with diketones or ketoesters could pave the way for the construction of fused quinoline (B57606) or benzodiazepine (B76468) architectures, which are prevalent in medicinal chemistry. The strategic placement of the nitro group at the 6-position allows for annulation reactions that extend the heterocyclic system in a specific direction, offering regiochemical control in the synthesis of complex target molecules. Nitroarenes and nitroalkenes are recognized as valuable sources for the synthesis of N-heterocycles, often saving synthetic steps compared to using pre-functionalized anilines. rsc.org

Application in the Construction of Nitro-Containing Organic Molecules

Beyond its role as a masked amine, the nitro group itself is a critical pharmacophore in certain classes of bioactive molecules and a versatile functional group in its own right. The strong electron-withdrawing properties of the nitro group significantly influence the electronic character of the aromatic ring, making it a useful component in the design of various organic materials and pharmaceuticals. nih.gov

The presence of the nitro group deactivates the aromatic ring towards electrophilic substitution, directing any potential substitutions to the meta positions relative to the nitro group. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. This reactivity can be exploited to introduce a range of substituents onto the isochromane core.

Potential Applications Based on the Nitro Group:

Direct Incorporation: The intact this compound can be incorporated as a building block in larger molecules where the nitro-aromatic moiety is essential for the target's function.

Modulation of Electronic Properties: The nitro group's ability to withdraw electron density can be harnessed to fine-tune the electronic properties of a target molecule, which is crucial in materials science applications.

Nucleophilic Aromatic Substitution: Although the isochromane ring itself is not inherently electron-deficient, the presence of the nitro group can facilitate SNAr reactions under appropriate conditions, allowing for the displacement of a suitable leaving group on the aromatic ring, should one be present. numberanalytics.com

Role in Convergent and Divergent Synthetic Routes towards Target Molecules

The functional duality of this compound makes it an attractive intermediate for both convergent and divergent synthetic strategies.

In a divergent synthesis , this compound can serve as a common intermediate from which a library of related compounds can be generated. The differential reactivity of the nitro group and the ester functionality allows for selective transformations. For instance, the ester can be hydrolyzed and converted to an amide, while the nitro group remains intact. Subsequently, the nitro group can be reduced to an amine and further functionalized. This approach allows for the rapid generation of a diverse set of analogues for structure-activity relationship (SAR) studies in drug discovery.

Example of a Divergent Synthetic Approach:

This divergent approach, starting from a single, well-defined intermediate, is highly valuable in medicinal chemistry and materials science for the exploration of chemical space around a core scaffold. The versatile reactivity of nitro compounds makes them key players in such synthetic strategies. mdpi-res.com

Advanced Analytical Characterization in Academic Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide a detailed "fingerprint" of the compound's architecture.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm. The presence of the electron-withdrawing nitro group at the 6-position would deshield the aromatic protons, shifting them further downfield. The protons of the isochromane ring system would exhibit characteristic shifts and coupling patterns, and the methyl ester protons would appear as a sharp singlet, likely in the range of 3.5-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ester group would be expected to have a chemical shift in the range of 160-175 ppm. The aromatic carbons would appear between 120 and 150 ppm, with the carbon bearing the nitro group being significantly deshielded. The carbons of the isochromane core and the methyl ester would have characteristic shifts in the aliphatic region of the spectrum.

2D-NMR Spectroscopy: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY experiments would reveal proton-proton coupling networks, helping to identify adjacent protons. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the complete molecular structure.

Table 1: Predicted ¹H NMR Data for Methyl 6-nitroisochromane-3-carboxylate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-1 | 4.8 - 5.0 | d | ~15 |

| H-1' | 4.6 - 4.8 | d | ~15 |

| H-3 | 4.9 - 5.1 | t | ~3 |

| H-4 | 3.0 - 3.2 | m | |

| H-4' | 2.8 - 3.0 | m | |

| H-5 | 8.0 - 8.2 | d | ~8 |

| H-7 | 8.2 - 8.4 | dd | ~8, 2 |

| H-8 | 7.9 - 8.1 | d | ~2 |

| -OCH₃ | 3.7 - 3.9 | s |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 65 - 70 |

| C-3 | 75 - 80 |

| C-4 | 30 - 35 |

| C-4a | 135 - 140 |

| C-5 | 120 - 125 |

| C-6 | 145 - 150 |

| C-7 | 125 - 130 |

| C-8 | 115 - 120 |

| C-8a | 130 - 135 |

| C=O | 170 - 175 |

| -OCH₃ | 50 - 55 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show strong characteristic absorption bands for the nitro group (NO₂) and the ester group (C=O). The asymmetric and symmetric stretching vibrations of the nitro group typically appear around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. The carbonyl stretch of the ester group would be expected in the region of 1750-1730 cm⁻¹. orgchemboulder.comorgchemboulder.com Other significant peaks would include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, as well as C-O stretching of the ester and ether linkages.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and nitro groups. The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima characteristic of a nitroaromatic system. Nitroaromatic compounds typically exhibit strong absorption bands in the UV region, often with a shoulder extending into the visible region, which can sometimes impart a pale yellow color. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the carboxyl group (-COOCH₃), and the nitro group (-NO₂).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. This is a crucial step in confirming the molecular formula of a newly synthesized compound. For this compound (C₁₁H₁₁NO₅), the experimentally determined exact mass should match the calculated theoretical mass to within a few parts per million (ppm).

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 237 | [M]⁺ |

| 206 | [M - OCH₃]⁺ |

| 178 | [M - COOCH₃]⁺ |

| 191 | [M - NO₂]⁺ |

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of compounds in a mixture, as well as for assessing the purity of a substance.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of organic compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method would be the most common approach. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The addition of a small amount of acid, like formic acid or trifluoroacetic acid, to the mobile phase can often improve peak shape. A UV detector would be suitable for detection, given the strong UV absorbance of the nitroaromatic chromophore. The retention time and the purity of the compound, determined by the peak area percentage, would be key parameters obtained from the HPLC analysis.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Direct analysis of this compound by GC might be possible if the compound is sufficiently volatile and thermally stable. A polar capillary column would likely be used to achieve good separation.

However, for compounds with limited volatility or those that might degrade at high temperatures, derivatization is a common strategy. nih.gov While the methyl ester is already present, if one were analyzing the corresponding carboxylic acid, esterification to a more volatile ester (e.g., methyl or ethyl ester) would be a standard derivatization procedure. nih.gov For the target molecule itself, if issues with peak tailing were observed due to any residual polarity, silylation could be explored, though it is less common for esters. The use of a mass spectrometer as a detector (GC-MS) would provide both separation and structural information, making it a powerful tool for both qualitative and quantitative analysis. uib.no

Despite a comprehensive search for crystallographic data on this compound, no specific X-ray crystallography studies for this compound were found in the available academic and structural database resources.

Therefore, the detailed analysis of its absolute stereochemistry and conformation via X-ray crystallography, as outlined in the requested article structure, cannot be provided at this time. Information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates, which are essential for such a discussion, is not publicly available.

Future research involving the synthesis and crystallographic analysis of this compound would be necessary to elucidate these structural details.

Future Research Trajectories in Methyl 6 Nitroisochromane 3 Carboxylate Chemistry

Development of Greener and More Sustainable Synthetic Protocols

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign reagents, solvents, and conditions. Future research into the synthesis of Methyl 6-nitroisochromane-3-carboxylate will likely focus on developing more sustainable protocols that minimize waste and energy consumption.

One promising avenue is the application of flow chemistry . Continuous flow reactors offer significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling potentially hazardous intermediates, and the ability to readily scale up reactions. researchgate.netresearchgate.netresearchgate.net The modular nature of flow systems would allow for a multi-step synthesis of this compound to be "telescoped" into a single continuous process, thereby reducing the need for intermediate purification steps and minimizing solvent usage. researchgate.net

The use of greener solvents is another critical aspect of sustainable synthesis. Research could explore the use of bio-based solvents, ionic liquids, or supercritical fluids as alternatives to traditional volatile organic compounds. researchgate.net For instance, hexafluoroisopropanol (HFIP) has been shown to be a remarkable solvent for promoting challenging transformations in isochroman (B46142) synthesis, such as the Meinwald rearrangement/oxa-Pictet–Spengler reaction, and could be investigated for the synthesis of the target molecule. nih.govsemanticscholar.org

Microwave-assisted synthesis represents another powerful tool for developing greener protocols. nih.govjaveriana.edu.co Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov This technique could be particularly beneficial for key steps in the synthesis of this compound, such as cyclization or functional group transformations.

Finally, biocatalysis offers an attractive, environmentally friendly approach to the synthesis of chiral molecules. researchgate.net The use of enzymes could enable highly selective and stereospecific transformations, potentially leading to the enantioselective synthesis of this compound. This would be a significant advancement, as the biological activity of chiral molecules is often dependent on their stereochemistry.

| Green Chemistry Approach | Potential Benefits for Synthesis of this compound |

| Flow Chemistry | Improved safety, scalability, and reduced waste through telescoped reactions. |

| Greener Solvents | Reduced environmental impact and potential for enhanced reactivity. |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, and reduced energy consumption. |

| Biocatalysis | High selectivity and stereospecificity, leading to enantiomerically pure products. |

Discovery of Novel Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is a driving force in modern organic synthesis, enabling the efficient and selective construction of complex molecules. Future research on this compound will undoubtedly involve the exploration of new catalysts to facilitate its synthesis and subsequent transformations.

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. researchgate.netnih.gov Chiral organocatalysts could be employed to achieve the asymmetric synthesis of this compound, providing access to enantiomerically pure forms of the compound. For example, a one-pot intramolecular Mannich reaction catalyzed by a secondary amine has been used to synthesize 4-aminoisochromanones with high stereoselectivity. nih.gov

Transition-metal catalysis will also continue to play a crucial role. Research could focus on the use of Earth-abundant and non-toxic metals to develop more sustainable catalytic systems. wikipedia.org For instance, copper-catalyzed oxa-Diels-Alder reactions have been used to synthesize functionalized isochromans. organic-chemistry.org Furthermore, gold-catalyzed intramolecular hydroarylation has been shown to be an effective method for the synthesis of chiral α-quaternary isochromanes. researchgate.net The development of bimetallic catalytic systems, such as a Au(I)/chiral Sc(III) system for asymmetric hetero-Diels-Alder reactions, could also open up new avenues for the stereoselective synthesis of complex isochroman derivatives. mdpi.com

Photocatalysis , which utilizes visible light to drive chemical reactions, is a rapidly growing field with immense potential for the synthesis of heterocyclic compounds. researchgate.netresearchgate.netresearchgate.netnih.govsemanticscholar.orgbeilstein-journals.org Photocatalytic methods could be developed for the synthesis of the isochromanone core of the target molecule or for the introduction of the nitro group. beilstein-journals.org These reactions are often conducted under mild conditions and can provide access to unique reactivity patterns.

| Catalytic System | Potential Application in this compound Chemistry |

| Organocatalysis | Asymmetric synthesis of chiral this compound. |

| Transition-Metal Catalysis | Efficient and selective construction of the isochromane ring system. |

| Photocatalysis | Mild and sustainable synthesis and functionalization of the target molecule. |

Exploration of Unprecedented Reactivity Patterns and Unconventional Reaction Conditions

The unique combination of functional groups in this compound suggests that it may exhibit novel and interesting reactivity. Future research should aim to explore these unprecedented reactivity patterns, potentially leading to the discovery of new synthetic methodologies.

Cascade reactions , where multiple bond-forming events occur in a single synthetic operation, are a powerful tool for the rapid construction of complex molecular architectures. wikipedia.orgbaranlab.orgnih.govnih.gov The development of cascade reactions involving this compound as a starting material or intermediate could provide efficient access to polycyclic systems. nih.gov

The ring-opening of the isochroman core could also be a fruitful area of investigation. Selective ring-opening reactions could provide access to highly functionalized aromatic compounds that would be difficult to synthesize using other methods. researchgate.netnih.govsemanticscholar.org For example, a selective ring-opening amination of isochromans has been reported for the synthesis of o-aminophenethyl alcohols. researchgate.net

The exploration of unconventional reaction conditions , such as high pressure or microwave irradiation, could also unlock new reactivity. nih.govjaveriana.edu.coorganic-chemistry.orgresearchgate.netuchicago.edu High-pressure conditions can accelerate reactions and influence their selectivity, while microwave irradiation can enable reactions to be carried out at high temperatures in a controlled manner. organic-chemistry.orgresearchgate.net

The reactivity of the nitro group also warrants further investigation. The strong electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and the isochroman core. mdpi.com Furthermore, the nitro group itself can participate in a variety of transformations, such as reduction to an amino group or displacement in nucleophilic aromatic substitution reactions. frontiersin.org The electrophilic reactivity of 3-nitroindoles with electron-rich species highlights the potential for similar reactivity in nitro-substituted isochromanes. rsc.org

Advanced Integrated Experimental and Computational Methodologies for Comprehensive Understanding

A deep understanding of the structure, properties, and reactivity of this compound will be crucial for its development and application. The integration of advanced experimental and computational methodologies will be essential for achieving this comprehensive understanding. numberanalytics.comnumberanalytics.comidosr.orgbris.ac.ukrsc.orgprinceton.edu

Computational chemistry , particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, stability, and reactivity of the target molecule. researchgate.netresearchgate.netnih.govmetu.edu.trnih.govrsc.org DFT calculations can be used to predict reaction pathways, identify transition states, and rationalize the stereochemical outcomes of reactions. researchgate.net This information can be used to guide the design of new experiments and to optimize reaction conditions. numberanalytics.com

The combination of experimental and computational studies can be particularly powerful. For example, kinetic studies can be used to determine the rate-determining step of a reaction, and this information can be compared with the results of DFT calculations to validate the proposed reaction mechanism. nih.govresearchgate.net Isotopic labeling experiments can also be used to probe reaction mechanisms and to provide further support for computational models. numberanalytics.com

Advanced spectroscopic techniques, such as two-dimensional NMR and X-ray crystallography, will be essential for the unambiguous characterization of this compound and its derivatives. These techniques will provide detailed information about the three-dimensional structure of these molecules, which is crucial for understanding their reactivity and biological activity.

| Methodology | Contribution to Understanding this compound |

| Computational Chemistry (DFT) | Prediction of structure, stability, and reactivity; elucidation of reaction mechanisms. |

| Kinetic Studies | Determination of reaction rates and identification of rate-determining steps. |

| Isotopic Labeling | Probing of reaction mechanisms and intermediates. |

| Advanced Spectroscopy | Unambiguous characterization of molecular structure. |

Design of Next-Generation Synthetic Applications for Complex Molecular Architectures

A key motivation for the study of novel heterocyclic compounds is their potential application as building blocks in the synthesis of more complex and biologically active molecules. researchgate.netresearchgate.netresearchgate.netnih.gov Future research on this compound should therefore focus on its use in the design of next-generation synthetic applications.

The isochroman scaffold is a common feature in a wide range of natural products with diverse biological activities. researchgate.net this compound could serve as a versatile starting material for the total synthesis of these natural products or for the preparation of novel analogues with improved pharmacological properties.

The functional groups present in this compound provide multiple handles for further chemical modification. The nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to introduce new substituents. The ester group can be hydrolyzed to a carboxylic acid, which can be converted to an amide or other functional groups. diva-portal.org This versatility makes this compound a valuable building block for the construction of libraries of diverse compounds for high-throughput screening in drug discovery programs.

Furthermore, the isochroman core can be used as a scaffold for the development of new asymmetric catalysts or chiral ligands for transition-metal catalysis. The rigid bicyclic structure of the isochroman ring system could provide a well-defined chiral environment for controlling the stereochemical outcome of chemical reactions.

| Application Area | Potential Use of this compound |

| Natural Product Synthesis | Versatile starting material for the synthesis of complex natural products and their analogues. |

| Medicinal Chemistry | Building block for the creation of diverse compound libraries for drug discovery. |

| Asymmetric Catalysis | Scaffold for the development of new chiral ligands and catalysts. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.